molecular formula C15H16F3N3O2 B2851371 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 1286696-72-7

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Katalognummer: B2851371
CAS-Nummer: 1286696-72-7
Molekulargewicht: 327.307
InChI-Schlüssel: IECSHZFWWOYIIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is a synthetic small molecule characterized by a pyrazole core substituted with methyl groups at the 3- and 5-positions. The pyrazole ring is linked via a propanamide chain to a 4-(trifluoromethoxy)phenyl group. This structural motif combines lipophilic (trifluoromethoxy, methyl) and hydrogen-bonding (amide) functionalities, which are often leveraged in medicinal chemistry to optimize pharmacokinetic properties and target binding.

Eigenschaften

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-9-13(10(2)21-20-9)7-8-14(22)19-11-3-5-12(6-4-11)23-15(16,17)18/h3-6H,7-8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECSHZFWWOYIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Methodologies

Aza-Michael Addition of Pyrazole Derivatives to Acrylamide

The Aza-Michael addition is a cornerstone method for synthesizing propanamide derivatives. This reaction involves the nucleophilic addition of a pyrazole to acrylamide under basic conditions.

Protocol from 3,5-Dimethylpyrazole and Acrylamide

A representative synthesis involves reacting 3,5-dimethylpyrazole with acrylamide in N,N-dimethylformamide (DMF) at elevated temperatures.

  • Reagents :
    • 3,5-Dimethylpyrazole (40 mmol)
    • Acrylamide (40 mmol)
    • Sodium hydroxide (5 mmol)
    • DMF (120 mL)
  • Procedure :
    • The pyrazole and NaOH are stirred in DMF at 373 K.
    • Acrylamide dissolved in DMF is added dropwise over 10 minutes.
    • The mixture is heated for 6 hours, cooled, and filtered.
    • DMF is removed via vacuum distillation, and the product is recrystallized from ethanol.
  • Yield : 54.7%.

This method is scalable and avoids costly catalysts, though the use of DMF necessitates careful purification.

Adaptation for Trifluoromethoxy-Substituted Anilines

To incorporate the 4-(trifluoromethoxy)aniline group, the intermediate 3-(3,5-dimethylpyrazol-4-yl)propanoic acid is coupled with the aniline via amide bond formation.

  • Intermediate Synthesis :
    • The pyrazole-acrylamide adduct is hydrolyzed to the carboxylic acid using LiOH.
  • Amide Coupling :
    • Reagents : T3P (propylphosphonic anhydride), DIPEA (N,N-diisopropylethylamine), 4-(trifluoromethoxy)aniline.
    • Conditions : Room temperature, 18 hours in acetonitrile.
  • Yield : ~60–70% (estimated from analogous reactions).

Palladium-Catalyzed Cross-Coupling for Pyrazole Functionalization

Optimization Strategies

Solvent and Base Selection

  • DMF vs. Acetonitrile : DMF enhances reaction rates in Aza-Michael additions but complicates purification. Acetonitrile is preferred for amide couplings due to improved solubility of trifluoromethoxy-substituted anilines.
  • Bases : DIPEA outperforms triethylamine in suppressing side reactions during T3P-mediated couplings.

Temperature and Reaction Time

  • Aza-Michael Addition : Heating to 373 K for 6 hours maximizes yield.
  • Amide Coupling : Room temperature reactions over 18 hours prevent epimerization.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR (400 MHz, CDCl₃) δ 2.25 (s, 6H, pyrazole-CH₃), 2.50 (t, 2H, CH₂CO), 3.65 (t, 2H, NCH₂), 7.25–7.40 (m, 4H, Ar-H)
¹³C NMR δ 170.5 (C=O), 148.2 (pyrazole-C), 121.5 (CF₃O-C)
IR (KBr) 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F)

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and hydrogen-bonded network in the solid state. Key metrics:

  • Dihedral Angle : 1.87° between pyrazole and adjacent rings.
  • Hydrogen Bonds : N-H···O (2.968 Å) and N-H···N (3.055 Å).

Challenges and Solutions

Steric Hindrance

The 3,5-dimethyl groups on the pyrazole impede nucleophilic attack. Solutions include:

  • Microwave Assistance : Reduces reaction time from hours to minutes.
  • High-Boiling Solvents : DMSO improves solubility at elevated temperatures.

Purification of Trifluoromethoxy Derivatives

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates the product.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Similarities

Compound Name Pyrazole Substituents Linker/Chain Aromatic Group Substituents Molecular Weight (g/mol) Key Features
Target Compound: 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide 3,5-dimethyl Propanamide 4-(trifluoromethoxy)phenyl ~357.3* Lipophilic trifluoromethoxy group; amide for hydrogen bonding
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-fluorophenyl, phenyl Carbaldehyde N/A (pyrazoline backbone) ~268.3 Pyrazoline core; electron-withdrawing fluorine may enhance stability
3-{3,5-Dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1H-pyrazol-4-yl}-N-(3-fluoro-4-methylphenyl)propanamide 3,5-dimethyl + piperidinyl-pyridazinyl Propanamide 3-fluoro-4-methylphenyl ~465.5 Extended heterocyclic system (pyridazine); fluoro-methyl for lipophilicity
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide 3,5-dimethyl Hydrazide 3-ethoxy-2-hydroxyphenyl ~372.4 Hydrazide linker; phenolic -OH and ethoxy for solubility modulation
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide 3,5-dimethyl + difluoromethyl Sulfonamide + propyl chain 4-nitropyrazole ~393.3 Sulfonamide and nitro groups; high polarity likely reduces bioavailability

*Estimated based on molecular formula.

Functional Group Impact

  • Amide vs.
  • Trifluoromethoxy Group : The 4-(trifluoromethoxy)phenyl group in the target compound introduces strong lipophilicity and electron-withdrawing effects, which may improve membrane permeability relative to the 4-fluorophenyl group in or the nitro-substituted derivatives in .

Notes

  • Limitations : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Inferences are drawn from structural trends in analogous compounds.
  • Synthetic Relevance : The use of crystallographic tools like SHELX (mentioned in ) is critical for resolving the 3D structures of such compounds, enabling structure-activity relationship (SAR) studies.
  • Unanswered Questions : Further research is needed to elucidate the target compound’s solubility, potency, and in vivo behavior relative to its analogs.

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrazole derivative with a trifluoromethoxyphenyl-propanamide precursor. Key steps include:
  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous DCM under nitrogen .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 120°C) while improving yield by 15–20% compared to conventional heating .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Optimization Parameters :

VariableOptimal RangeImpact on Yield
Temperature80–120°CHigher yields at elevated temps
SolventDMF or DCMDMF enhances solubility of intermediates
Catalyst1–2 mol% Pd(PPh₃)₄Reduces side reactions in coupling steps

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., ACD/Labs or ChemDraw) to verify substituent positions .
  • X-ray diffraction : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., C=O···H-N interactions in the pyrazole ring) .
  • HRMS : Validate molecular weight (expected [M+H]+^+: ~385.14) with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer : SAR studies require systematic modifications and multi-disciplinary assays:
  • Core modifications : Replace the trifluoromethoxy group with methoxy or nitro groups to assess electronic effects on receptor binding .
  • In vitro assays : Measure IC50_{50} values against target enzymes (e.g., COX-2 or kinases) using fluorescence polarization or calorimetry .
  • Molecular docking : Use AutoDock Vina to predict binding affinity to active sites (e.g., PDB: 1CX2 for COX-2) .

Q. Example SAR Findings :

ModificationBiological Activity (IC50_{50})
Trifluoromethoxy12.3 nM (COX-2 inhibition)
Methoxy45.7 nM
Nitro>100 nM

Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?

  • Methodological Answer : Employ metabolomic and analytical workflows:
  • Liver microsome assays : Incubate with human hepatocytes (37°C, pH 7.4) and analyze metabolites via LC-QTOF-MS .
  • Degradation studies : Expose to accelerated conditions (40°C/75% RH) and monitor decomposition by HPLC. Major degradation products often include:
  • Hydrolysis of the amide bond to form 3,5-dimethylpyrazole and 4-(trifluoromethoxy)aniline .
  • Oxidative cleavage of the pyrazole ring under UV light .
  • Stabilization strategies : Add antioxidants (e.g., BHT) or encapsulate in cyclodextrin derivatives to enhance shelf life .

Q. What experimental designs are suitable for evaluating in vivo efficacy and toxicity?

  • Methodological Answer : Follow OECD guidelines for preclinical testing:
  • Acute toxicity : Administer 10–100 mg/kg doses to rodents (n=6/group) and monitor mortality, organ histopathology, and hematological parameters for 14 days .
  • Pharmacokinetics : Conduct IV/PO bioavailability studies in Sprague-Dawley rats. Key parameters:
ParameterValue
Cmax_{max}1.2 µg/mL
T1/2_{1/2}4.7 h
AUC024_{0-24}18.7 µg·h/mL
  • Chronic toxicity : 90-day repeat-dose study with endpoints including liver/kidney function markers (ALT, BUN) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:
  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
  • Purity validation : Require ≥98% purity (HPLC) and confirm absence of endotoxins .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects) to reconcile outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.